
1-((R)-1-(((R)-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrimidine-2,4(1H,3H)-dione core, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of chiral centers.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of imidazole to form tert-butyldimethylsilyl ethers.
Formation of the Pyrimidine Core: The pyrimidine-2,4(1H,3H)-dione core is synthesized through a condensation reaction between a suitable amine and a diketone.
Coupling Reactions: The protected intermediates are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Deprotection: The tert-butyldimethylsilyl groups are removed using tetrabutylammonium fluoride (TBAF) to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions: 1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydride (NaH) and alkyl halides.
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
科学的研究の応用
1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds:
- **1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-hydroxypropan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
- **1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)thymine
Uniqueness: 1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
分子式 |
C36H46N2O8Si |
|---|---|
分子量 |
662.8 g/mol |
IUPAC名 |
1-[(1R)-1-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]oxy-2-hydroxyethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C36H46N2O8Si/c1-35(2,3)47(6,7)45-25-31(46-33(23-39)38-22-21-32(40)37-34(38)41)24-44-36(26-11-9-8-10-12-26,27-13-17-29(42-4)18-14-27)28-15-19-30(43-5)20-16-28/h8-22,31,33,39H,23-25H2,1-7H3,(H,37,40,41)/t31-,33-/m1/s1 |
InChIキー |
DGDAHUFADFEQOP-ZQWAWDFXSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O[C@H](CO)N4C=CC(=O)NC4=O |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OC(CO)N4C=CC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


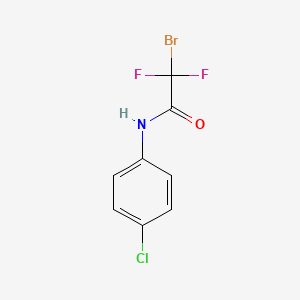
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
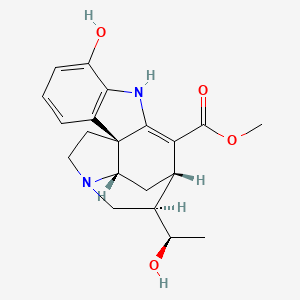
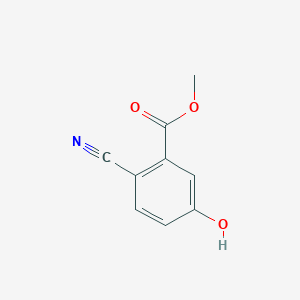
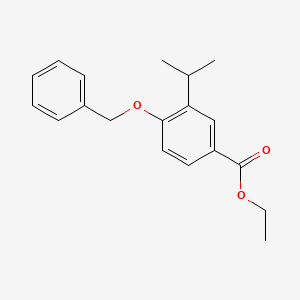

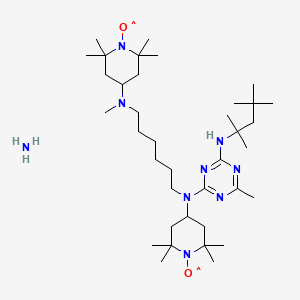

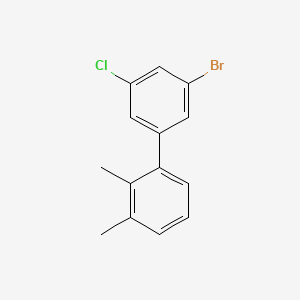
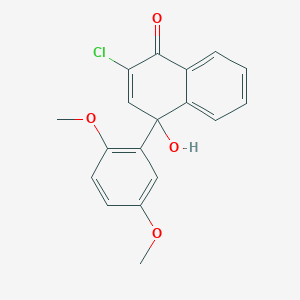
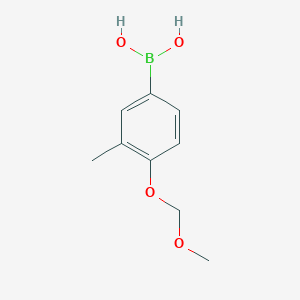
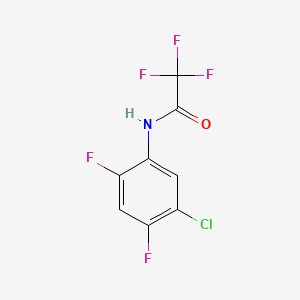
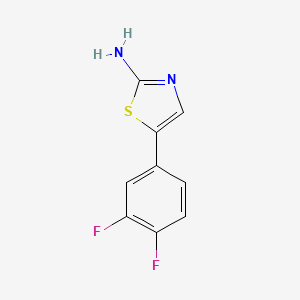
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
